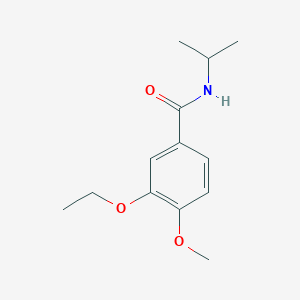
3-Ethoxy-N-isopropyl-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-N-isopropyl-4-methoxybenzamide is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzamide, characterized by the presence of ethoxy and methoxy groups on the benzene ring, along with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-isopropyl-4-methoxybenzamide typically involves the reaction of 3-ethoxy-4-methoxybenzoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-isopropyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
Oxidation: Formation of 3-ethoxy-4-methoxybenzoic acid.
Reduction: Formation of 3-ethoxy-4-methoxyaniline.
Substitution: Formation of derivatives with different alkoxy or aryloxy groups.
Scientific Research Applications
3-Ethoxy-N-isopropyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-isopropyl-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways that are crucial for cellular function and homeostasis.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-methoxybenzaldehyde
- 3-Ethoxy-4-methoxybenzoic acid
- 3-Methoxybenzamide
Uniqueness
3-Ethoxy-N-isopropyl-4-methoxybenzamide is unique due to the combination of its ethoxy, methoxy, and isopropyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-ethoxy-4-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO3/c1-5-17-12-8-10(6-7-11(12)16-4)13(15)14-9(2)3/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
ZTGWRUJHYWZERR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


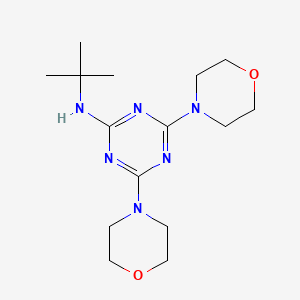
![ethyl (2E)-3-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]but-2-enoate](/img/structure/B14916918.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B14916920.png)

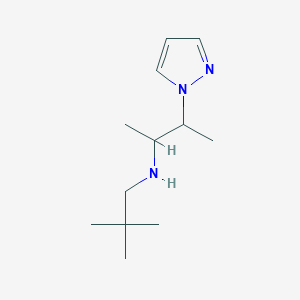
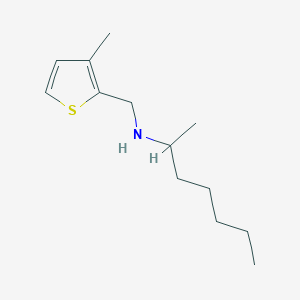
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2,2-dimethyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14916932.png)
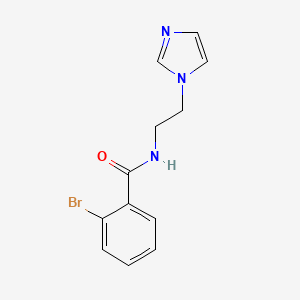

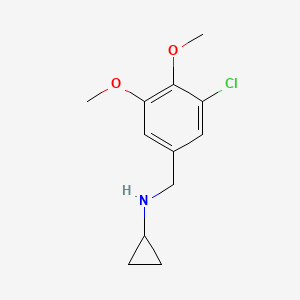
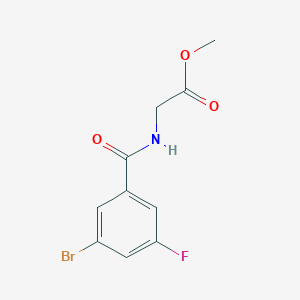
![(1E,2E)-bis[1-(3,4-dichlorophenyl)ethylidene]hydrazine](/img/structure/B14916966.png)
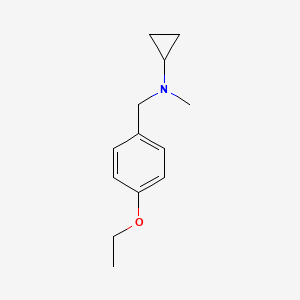
![3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14916976.png)
